tert-Butyl 5-amino-2-bromonicotinate
Description
tert-Butyl 5-amino-2-bromonicotinate is a brominated nicotinic acid derivative featuring a pyridine core substituted with an amino group at position 5, a bromine atom at position 2, and a tert-butoxycarbonyl (Boc) protecting group esterified at the carboxylate position. This compound is structurally significant in pharmaceutical and organic synthesis due to its dual functional groups (bromine and amino), which enable participation in cross-coupling reactions (e.g., Buchwald-Hartwig amination) and nucleophilic substitutions.
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
tert-butyl 5-amino-2-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)7-4-6(12)5-13-8(7)11/h4-5H,12H2,1-3H3 |
InChI Key |
YQQOAZJUUBUNSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)N)Br |
Origin of Product |
United States |
Preparation Methods
Esterification of 5-Amino-2-bromonicotinic Acid
The most direct and commonly employed method for preparing this compound is the esterification of 5-amino-2-bromonicotinic acid with tert-butanol. This reaction typically requires acid catalysis to facilitate the formation of the tert-butyl ester.
- Catalyst: Boron trifluoride etherate adsorbed on anhydrous magnesium sulfate is used as an effective catalyst.
- Reaction Conditions: The reaction is conducted under controlled temperature conditions to optimize yield and minimize side reactions.
- Mechanism: The acid catalyst activates the carboxylic acid group of 5-amino-2-bromonicotinic acid, enabling nucleophilic attack by tert-butanol, leading to ester formation.
This method is adaptable for both laboratory-scale and industrial-scale synthesis. Industrial processes employ continuous flow reactors and optimized catalysts to enhance efficiency and reduce costs.
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting Material | 5-Amino-2-bromonicotinic acid | Purity critical for yield |
| Alcohol | tert-Butanol | Excess used to drive esterification |
| Catalyst | Boron trifluoride etherate on MgSO4 | Heterogeneous catalyst for ease of separation |
| Temperature | Mild heating (e.g., 60-85 °C) | Controlled to avoid decomposition |
| Reaction Time | 8 to 24 hours | Optimized for complete conversion |
| Workup | Quenching with water/acetonitrile mixture | Facilitates product isolation |
| Yield | Typically high (above 80%) | Depends on purity and reaction control |
Alternative Synthetic Routes
While esterification is the principal method, other approaches involve multi-step synthesis starting from substituted pyridine derivatives:
- Nitration and Reduction: Starting from protected pyridine derivatives, nitration followed by reduction can introduce the amino group at the 5-position.
- Bromination: Selective bromination at the 2-position is achieved using brominating agents under controlled conditions.
- Protection/Deprotection Steps: Protecting groups may be used to shield functional groups during multi-step synthesis to improve selectivity and yield.
These methods are more complex and often used when specific substitution patterns or derivatives are targeted.
Reaction Optimization and Solvent Effects
- Solvent Selection: Common solvents include tetrahydrofuran and acetonitrile, which provide good solubility and reaction rates.
- Temperature Control: Reaction temperatures range from room temperature to about 100 °C depending on the step and reagents.
- Bases and Additives: Tertiary amines such as triethylamine or N,N-diisopropylethylamine can be used in substitution reactions involving the bromine atom.
Bromine Substitution Reactions
The bromine atom in this compound is reactive towards nucleophilic substitution, allowing the synthesis of various derivatives:
- Nucleophiles: Amines, thiols, and alkoxides can replace the bromine under appropriate conditions.
- Conditions: Reactions are typically performed in polar aprotic solvents like dimethylformamide or N-methyl-2-pyrrolidone at elevated temperatures (60-100 °C).
Analytical Data and Reaction Monitoring
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR are used to confirm the structure and purity.
- Mass Spectrometry (MS): Confirms molecular weight and helps identify impurities.
- Chromatography: Silica gel flash chromatography is commonly employed for purification.
- Reaction Yields: Reported yields for key steps range from 67% to 100%, depending on conditions and scale.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | 5-Amino-2-bromonicotinic acid, tert-butanol, BF3·etherate/MgSO4, 60-85 °C, 8-24 h | >80 | Main synthetic route |
| Bromination | Brominating agents, controlled temperature | Variable | Selective bromination at 2-position |
| Nitration & Reduction | Nitrate source, acid, reducing agents | Moderate | Multi-step, for amino group introduction |
| Nucleophilic Substitution | Amines/thiols/alkoxides, DMF, 60-100 °C | 67-100 | For derivative synthesis |
Research Discoveries and Applications
- The compound serves as a precursor in hetero-Cope rearrangements, facilitating the synthesis of water-soluble stable free radicals.
- It is a key intermediate in the synthesis of aminonicotinic acid esters, which are important in medicinal chemistry.
- Derivatives of this compound are explored for pharmaceutical applications, including drug intermediates for statins and other therapeutics.
- Industrial processes focus on scalability, cost-efficiency, and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The ester bond in tert-Butyl 5-amino-2-bromonicotinate can be hydrolyzed under acidic or basic conditions to form 5-amino-2-bromonicotinic acid and tert-butanol.
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Hydrolysis: 5-amino-2-bromonicotinic acid and tert-butanol.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 5-amino-2-bromonicotinate is used in the synthesis of various aminonicotinic acid esters, demonstrating its utility in the preparation of heterocyclic compounds. It serves as a precursor in the hetero-Cope rearrangement, leading to the synthesis of water-soluble stable free radicals.
Biology and Medicine: In medicinal chemistry, tert-butyl group derivatives, including this compound, are analyzed for their physicochemical properties and efficacy in drug development. Its role in the biosynthesis of key intermediates for drugs like atorvastatin and rosuvastatin is also significant.
Industry: The compound is integral in synthesizing pincer-type bicyclic diacyloxy- and diazaselenuranes, highlighting its role in developing complex organic structures. Its derivatives are investigated for their potential in environmental applications like MTBE oxidation in water treatment processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-2-bromonicotinate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can be hydrolyzed under appropriate conditions. These reactions enable the compound to act as a versatile intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Key Differences :
- Core Heterocycle: Unlike the pyridine core of the target compound, these analogs feature isoindoline or dihydroisoquinoline scaffolds, which influence electronic properties and ring strain.
- Bromine Position: Bromine substitution at non-equivalent positions (e.g., isoindoline C5 vs. pyridine C2) alters reactivity in substitution or coupling reactions.
- Applications : Isoindoline derivatives are often intermediates in kinase inhibitor synthesis, whereas bromonicotinates are preferred for metal-catalyzed cross-couplings .
Moderate-Similarity Pyrimidine Derivatives (Similarity 0.60–0.70)
Key Differences :
- Heterocycle Electronics : Pyrimidine cores are more electron-deficient than pyridine, affecting nucleophilic aromatic substitution rates.
- Functional Group Diversity: Boronic acid substituents (e.g., CAS 883231-25-2) enable Suzuki-Miyaura couplings, contrasting with the target’s amino-bromo synergy for sequential functionalization.
Limitations and Notes
- The evidence provided lacks direct experimental data (e.g., NMR, HPLC) for this compound; comparisons rely on structural analogs.
Q & A
Q. What are the recommended storage conditions for tert-Butyl 5-amino-2-bromonicotinate to ensure stability?
Store the compound in a tightly sealed container at 2–8°C, protected from light and moisture. Avoid exposure to heat, ignition sources, or incompatible materials (e.g., strong oxidizing agents). Use explosion-proof equipment in storage areas, as brominated compounds may pose reactivity risks under improper conditions .
Q. What synthetic routes are commonly employed for this compound?
A typical approach involves:
- Step 1 : Bromination of a nicotinic acid derivative at the 2-position using NBS (N-bromosuccinimide) or Br₂ in a controlled environment.
- Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the 5-amino position via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP.
- Step 3 : Esterification of the carboxylic acid group using tert-butanol and a coupling agent (e.g., DCC/DMAP). Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What safety precautions are necessary when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if airborne particles are generated.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation exposure.
- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
Q. How can solubility challenges be addressed during experimental workflows?
The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in EtOAc or dichloromethane. For reactions requiring non-polar conditions, pre-dissolve in a minimal volume of DMSO and dilute with THF or toluene to maintain reactivity .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving this compound?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, optimizing ligand-to-metal ratios.
- Temperature Control : Use low temperatures (–20°C to 0°C) during bromination to minimize side reactions.
- Protecting Group Stability : Monitor Boc deprotection risks under acidic conditions (e.g., TFA) via TLC or LC-MS .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C2, Boc group at C5).
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ ~ 315.04).
- X-ray Crystallography : Resolve conformational stability of the tert-butyl group in solid-state structures .
Q. How does the tert-butyl group influence reactivity in cross-coupling reactions?
The bulky tert-butyl group sterically shields the amino moiety, reducing undesired side reactions (e.g., oxidation or nucleophilic attack). Computational studies (DFT) suggest it stabilizes transition states in Suzuki-Miyaura couplings by modulating electron density at the pyridine ring .
Q. What computational methods predict the compound’s behavior in catalytic systems?
- DFT Calculations : Model electronic effects of bromine and Boc groups on reaction pathways.
- MD Simulations : Study solvation effects in polar solvents to optimize reaction conditions. Explicit solvent models are critical for accurate predictions of tert-butyl group conformations .
Q. How to resolve contradictions in reported toxicity data for brominated nicotinate derivatives?
Q. What mechanistic insights guide its application in drug discovery?
The bromine atom serves as a handle for further functionalization (e.g., Suzuki couplings to introduce aryl groups), while the Boc-protected amino group enables controlled deprotection for prodrug strategies. Interaction studies with target enzymes (e.g., kinases) require molecular docking validated by SPR or ITC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
